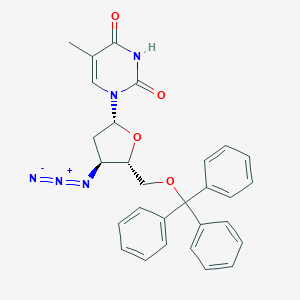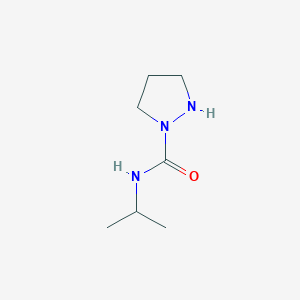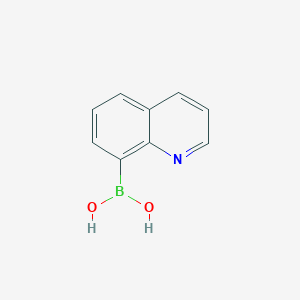
Benzyl 2,2,2-trichloroacetimidate
Übersicht
Beschreibung
Benzyl 2,2,2-trichloroacetimidate is an organic compound with the linear formula CCl3C(=NH)OCH2C6H5 . It is used as a reagent in the synthesis of funiculosin dimethyl ether and (S)-3-(benzyloxy)-2-methylpropanal .
Synthesis Analysis
The synthesis of Benzyl 2,2,2-trichloroacetimidate involves the base-catalyzed addition of benzyl alcohol to trichloroacetonitrile . The reaction is carried out under mild acidic conditions using benzyl trichloroacetimidate as the benzylation agent .Molecular Structure Analysis
The molecular structure of Benzyl 2,2,2-trichloroacetimidate consists of a benzyl group attached to a trichloroacetimidate group. The molecular weight is 252.52 .Chemical Reactions Analysis
Benzyl 2,2,2-trichloroacetimidate is used for the acid-catalyzed benzylation of hydroxy groups . It can also be used for mild esterification of carboxylic acids in the presence of a catalytic amount of BF3 etherate .Physical And Chemical Properties Analysis
Benzyl 2,2,2-trichloroacetimidate is a clear colorless to yellow liquid . It has a refractive index of 1.545, a boiling point of 106-114 °C/0.5 mmHg, and a density of 1.359 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
- The method involves Electron Ionization Gas Chromatography–Mass Spectrometry (EI-GC-MS) analysis of benzyl-derived phosphonic acids, including ethyl-, cyclohexyl-, and pinacolyl methylphosphonic acid (PMPA), which are hydrolysis products from nerve agents like VX, GF, and GD .
- Benzyl 2,2,2-trichloroacetimidate is commonly used for the acid-catalyzed benzylation of hydroxy groups. It allows the selective introduction of benzyl moieties onto hydroxyl-bearing compounds .
- Researchers have employed this compound as a reagent during the synthesis of funiculosin dimethyl ether. The benzylation step facilitates the modification of specific functional groups in the target molecule .
- Benzyl trichloroacetimidate participates in the synthesis of (S)-3-(benzyloxy)-2-methylpropanal. The benzylation reaction is crucial for introducing the benzyl group into the desired position .
- In the presence of a catalytic amount of BF3 etherate, benzyl trichloroacetimidate can be used for the mild esterification of carboxylic acids. This reaction allows the conversion of carboxylic acids to their corresponding benzyl esters .
Phosphonic Acid Derivatization for Nerve Agent Detection
Hydroxy Group Benzylation
Synthesis of Funiculosin Dimethyl Ether
Synthesis of (S)-3-(Benzyloxy)-2-methylpropanal
Mild Esterification of Carboxylic Acids
Wirkmechanismus
Target of Action
Benzyl 2,2,2-trichloroacetimidate primarily targets hydroxyl groups . These groups are prevalent in many biological molecules, making them a key target for this compound.
Mode of Action
The compound interacts with its targets through acid-catalyzed benzylation . This process involves the transfer of a benzyl group from the benzyl 2,2,2-trichloroacetimidate to the hydroxyl group . This reaction can occur under mild conditions and is compatible with a variety of functional groups .
Biochemical Pathways
The benzylation of hydroxyl groups can affect a variety of biochemical pathways. The exact pathways affected would depend on the specific molecule that the hydroxyl group is part of. The modification can potentially alter the molecule’s properties, such as its reactivity, solubility, or interactions with other molecules .
Pharmacokinetics
Given its molecular weight of 252525 , it is likely to have good membrane permeability, which could influence its absorption and distribution in the body
Result of Action
The primary result of the action of Benzyl 2,2,2-trichloroacetimidate is the formation of benzyl ethers . These ethers are more stable and less reactive than the original hydroxyl groups, which can protect sensitive molecules from further reactions .
Action Environment
The action of Benzyl 2,2,2-trichloroacetimidate can be influenced by environmental factors. For example, the presence of acid can catalyze the reaction . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability . It’s also important to avoid exposure to moisture, heat sources, oxidizing agents, acidic substances, and water .
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl 2,2,2-trichloroethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZCTWYDQIQZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=N)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301002319 | |
| Record name | Benzyl 2,2,2-trichloroethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,2,2-trichloroacetimidate | |
CAS RN |
81927-55-1 | |
| Record name | Phenylmethyl 2,2,2-trichloroethanimidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81927-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyltrichloroacetimidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081927551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl 2,2,2-trichloroethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanimidic acid, 2,2,2-trichloro-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

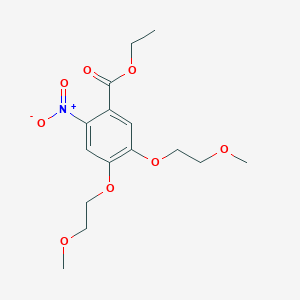

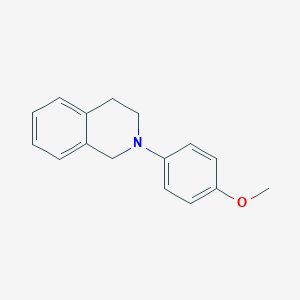
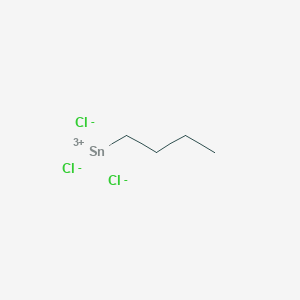
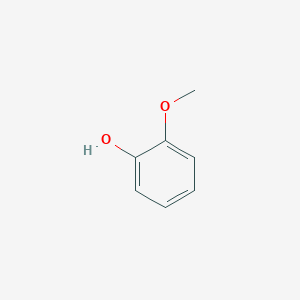
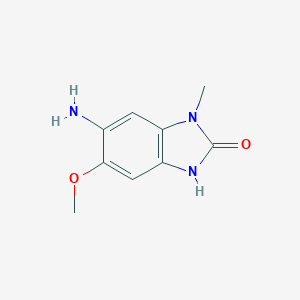
![1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B50109.png)

